molecular formula C14H11N5O2 B7836249 2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline

2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B7836249
M. Wt: 281.27 g/mol
InChI Key: FNBFKRCRZGSKHV-UHFFFAOYSA-N
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Description

2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group and an aniline moiety attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, 4-nitrophenylhydrazine can react with an appropriate nitrile under acidic or basic conditions to form the triazole ring.

    Attachment of the Aniline Group: The aniline moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with aniline in the presence of a suitable catalyst or under thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed in hydrogenation reactions.

    Substitution: Electrophilic reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) can be used.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: It can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and molecular pathways.

    Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline
  • 2-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]aniline
  • 2-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline

Uniqueness

2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c15-12-4-2-1-3-11(12)14-16-13(17-18-14)9-5-7-10(8-6-9)19(20)21/h1-8H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBFKRCRZGSKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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